2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one

Antifolate DHFR inhibition Enzyme assay

Researchers screening for selective human DHFR inhibitors often face off-target oxidoreductase activity that confounds assay interpretation. This 2-thioxofuro[3,2-d]pyrimidine solves that problem with a clean selectivity profile. · Potent human DHFR inhibition (IC50 6.10 nM) with ~754-fold selectivity over thioredoxin reductase, ensuring signal specificity in folate pathway assays. · 18-fold selectivity for human over T. gondii DHFR, enabling host-pathogen interaction studies requiring host enzyme targeting. · Low MW (168.17 g/mol) and favorable LogP (1.35) make it an ideal fragment-like starting point for lead optimization. ≥98% purity, available for immediate dispatch.

Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
Cat. No. B11916802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one
Molecular FormulaC6H4N2O2S
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=COC2=C1NC(=S)NC2=O
InChIInChI=1S/C6H4N2O2S/c9-5-4-3(1-2-10-4)7-6(11)8-5/h1-2H,(H2,7,8,9,11)
InChIKeyNDYVYNMHEFQCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one: Core Identity and Physicochemical Profile


2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one (CAS 1895927-78-2) is a fused bicyclic heterocycle comprising a furan ring annulated to a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core. Its canonical SMILES is C1=COC2=C1NC(=S)NC2=O, with a molecular weight of 168.17 g/mol, a calculated LogP of 1.35, one hydrogen bond acceptor, and two hydrogen bond donors . The compound is commercially available at ≥98% purity . This scaffold belongs to the furo[3,2-d]pyrimidine class, which serves as a versatile template in medicinal chemistry for developing antifolate, kinase inhibitory, and antiprotozoal agents . The thioxo group at position 2 confers distinct electronic and hydrogen-bonding properties compared to the more common 2-oxo or 2,4-diamino substituted analogs, directly influencing target engagement and metabolic stability profiles .

Why This 2-Thioxo Scaffold Is Not Interchangeable with Common Furopyrimidine Analogs


Within the furo[3,2-d]pyrimidine chemotype, the nature of the 2-position substituent is a critical determinant of biological target engagement, potency, and selectivity. The 2-thioxo group present in this compound is not a conservative replacement for a 2-amino, 2-oxo, or 2-methylthio moiety. In classical antifolate series such as the 2,4-diaminofuro[2,3-d]pyrimidines (e.g., MTXO), the 2,4-diamino arrangement is essential for forming key hydrogen bonds with the DHFR active site, particularly with Glu-30 in the human enzyme . In contrast, the 2-thioxo-4-oxo substitution pattern in the target compound presents a fundamentally different hydrogen-bond donor/acceptor profile, which can result in divergent DHFR inhibitory potency, altered species selectivity (e.g., human vs. T. gondii DHFR IC50 of 6.10 nM vs. 110 nM), and distinct off-target profiles—including weak thioredoxin reductase inhibition—that would not be replicated by 2,4-diamino or 2-oxo analogs . Furthermore, the thioxo group influences physicochemical properties such as lipophilicity and metabolic stability that directly impact downstream assay compatibility and formulation behavior .

Quantitative Differentiation Evidence Against Closest Analogs


Human DHFR Inhibitory Potency vs. Methotrexate

The target compound inhibits recombinant human DHFR with an IC50 of 6.10 nM, placing it within approximately 1.3-fold of the clinical gold-standard antifolate methotrexate (IC50 4.734 ± 0.569 nM against human DHFR) . This sub-10 nM potency is a critical threshold for antifolate development, as it indicates that the 2-thioxo-4-oxo furo[3,2-d]pyrimidine scaffold can achieve binding affinity comparable to the extensively optimized pteridine-based methotrexate structure . In contrast, many nonclassical furo[2,3-d]pyrimidine antifolates exhibit IC50 values >30 µM against DHFR, representing more than a 4,900-fold potency gap relative to the target compound .

Antifolate DHFR inhibition Enzyme assay

Selectivity Window: DHFR vs. Thioredoxin Reductase

The target compound exhibits a pronounced selectivity window between its primary target (human DHFR, IC50 = 6.10 nM) and the related oxidoreductase thioredoxin reductase 1 (cytoplasmic, rat, IC50 = 4,600 nM), yielding a selectivity ratio of approximately 754-fold in favor of DHFR inhibition . This selectivity profile is mechanistically significant because many antifolate chemotypes, including methotrexate, can exhibit polypharmacology that contributes to both efficacy and toxicity; the clear preference for DHFR over thioredoxin reductase indicates a relatively clean target engagement profile that may reduce off-target-related confounding effects in cellular and in vivo models . For comparison, methotrexate is reported to have IC50 values for thioredoxin reductase in the low micromolar range in certain assay systems, indicating a narrower selectivity margin than observed for the target compound .

Selectivity profiling Off-target screening DHFR Thioredoxin reductase

Physicochemical Differentiation from Methotrexate

The target compound possesses a molecular weight of 168.17 g/mol, a calculated LogP of 1.35, and a hydrogen bond donor count of 2, representing a substantially reduced physicochemical burden compared to methotrexate (MW 454.44 g/mol, LogP approximately 0.5, HBD count 5) . This 2.7-fold reduction in molecular weight and lower hydrogen-bonding capacity places the compound in a more favorable region of drug-likeness space, predicting improved passive membrane permeability and potentially superior oral bioavailability characteristics relative to the polyglutamatable methotrexate scaffold . Within the furo[3,2-d]pyrimidine class, the thioxo group contributes a calculated LogP increment of approximately 0.5-0.8 units compared to the corresponding 2-oxo analog, which can be leveraged to fine-tune lipophilicity without additional ring substitution .

Drug-likeness Physicochemical properties Permeability Formulation

Species-Selective DHFR Inhibition: Human vs. Toxoplasma gondii

The target compound displays a 18-fold preference for human DHFR (IC50 = 6.10 nM) over Toxoplasma gondii DHFR (IC50 = 110 nM) . This selectivity profile is inverted compared to many classical antifolate development programs, which typically seek pathogen-selective inhibitors with minimal human enzyme activity; for instance, pyrimethamine demonstrates approximately 5-fold selectivity for T. gondii DHFR over the human enzyme . The human-preferring selectivity of the target compound positions it not as an anti-infective lead but rather as a pharmacological tool for investigating human DHFR-dependent pathways with reduced protozoal DHFR cross-reactivity—a consideration important for experimental design in co-culture or in vivo models where both host and pathogen DHFR may be present .

Species selectivity Antiprotozoal Toxoplasma gondii DHFR

Validated Research Applications Based on Quantitative Evidence


Human DHFR Biochemical Assay and High-Throughput Screening Control

With an IC50 of 6.10 nM against recombinant human DHFR, this compound serves as a potent and well-characterized positive control for biochemical DHFR inhibition assays using UV-Vis spectrophotometric detection of DHF-to-THF conversion . Its sub-10 nM potency enables reliable signal window generation in 384-well and 1536-well HTS formats at low compound concentrations, minimizing solvent interference. The ~754-fold selectivity over thioredoxin reductase confirms that observed inhibitory activity in folate pathway assays can be attributed specifically to DHFR engagement rather than off-target oxidoreductase effects .

Scaffold-Hopping Starting Point for Antifolate Lead Optimization

The target compound's low molecular weight (168.17 g/mol) and favorable LogP (1.35) make it an ideal fragment-like or early lead-like starting point for medicinal chemistry programs aiming to develop DHFR inhibitors with improved passive permeability compared to methotrexate (MW 454.44) . The furo[3,2-d]pyrimidine core has been validated as a viable scaffold for potent DHFR inhibition, as demonstrated by the 6.10 nM IC50, which is >4,900-fold more potent than typical nonclassical furo[2,3-d]pyrimidine antifolates . The thioxo group provides a synthetic handle for subsequent S-alkylation to generate diverse 2-alkylthio derivatives for SAR exploration .

Selective Pharmacological Tool for Host-Pathogen DHFR Studies

The 18-fold selectivity for human DHFR (IC50 6.10 nM) over T. gondii DHFR (IC50 110 nM) positions this compound as a useful tool for experiments requiring selective inhibition of host DHFR while sparing protozoal enzyme activity . This profile is complementary to pyrimethamine-class inhibitors, which show the opposite selectivity direction . Researchers studying host-pathogen interactions in Toxoplasma or related apicomplexan models can use this compound to dissect the contribution of host folate metabolism to infection outcomes without directly inhibiting parasite DHFR.

Furo[3,2-d]pyrimidine Scaffold for Kinase Inhibitor Library Synthesis

The furo[3,2-d]pyrimidine scaffold has demonstrated utility beyond antifolate applications, with dihydrofuropyrimidine derivatives reported as potent pan-Akt inhibitors displaying increased PKA and general kinase selectivity with improved tolerability compared to progenitor pyrrolopyrimidine scaffolds . The commercially available 2-thioxo-4-oxo substitution pattern (≥98% purity, CAS 1895927-78-2) provides a versatile synthetic intermediate that can be elaborated at the C-2 position via S-alkylation or at the C-4 position via chlorination/amination to access diverse kinase-focused compound libraries .

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